Benzyl [(4-hydroxyanilino)methylidene]carbamate
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Overview
Description
Benzyl [(4-hydroxyanilino)methylidene]carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 4-hydroxyaniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(4-hydroxyanilino)methylidene]carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes further reaction to yield the final product. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl [(4-hydroxyanilino)methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Benzyl [(4-hydroxyanilino)methylidene]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl [(4-hydroxyanilino)methylidene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- 4-Hydroxyaniline
- N-Benzyl-4-hydroxyaniline
Uniqueness
Benzyl [(4-hydroxyanilino)methylidene]carbamate is unique due to its combination of functional groups, which confer specific reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
76223-53-5 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
benzyl N-[(4-hydroxyphenyl)iminomethyl]carbamate |
InChI |
InChI=1S/C15H14N2O3/c18-14-8-6-13(7-9-14)16-11-17-15(19)20-10-12-4-2-1-3-5-12/h1-9,11,18H,10H2,(H,16,17,19) |
InChI Key |
IZAHSGZZXDCFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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